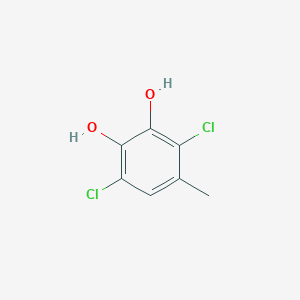

3,6-Dichloro-4-methylcatechol

Description

Properties

Molecular Formula |

C7H6Cl2O2 |

|---|---|

Molecular Weight |

193.02 g/mol |

IUPAC Name |

3,6-dichloro-4-methylbenzene-1,2-diol |

InChI |

InChI=1S/C7H6Cl2O2/c1-3-2-4(8)6(10)7(11)5(3)9/h2,10-11H,1H3 |

InChI Key |

CHQNQSPYETYIHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 4-Methylcatechol

One direct method involves the chlorination of 4-methylcatechol to introduce chlorine atoms at the 3 and 6 positions. This is typically achieved using chlorine gas or chlorinating agents under controlled temperature and solvent conditions.

Synthesis via Chloromethylated Intermediates

A related approach is the synthesis of 4-methylcatechol followed by chlorination. The preparation of 4-methylcatechol itself is often done via a three-step process starting from phthalic ether:

| Step | Reaction | Description | Conditions | Yield & Notes |

|---|---|---|---|---|

| (a) | Chloromethylation | o-Phthalylene dimethyl ether + paraformaldehyde + HCl → 4-chloromethyl phthalate | -5 to 10 °C in organic solvent | High yield, mild conditions |

| (b) | Reduction | 4-chloromethyl phthalate + Zn + ammonium salt → 4-methyl phthalate | Reflux in alcohol solvent | Efficient reduction |

| (c) | Demethylation | 4-methyl phthalate + HBr + phase transfer catalyst → 4-methylcatechol | Reflux with co-solvent | High purity, industrially scalable |

This method offers advantages such as high yield, readily available raw materials, mild reaction conditions, low waste, and simple post-treatment.

Chlorination of 4-Methylcatechol to this compound

After obtaining 4-methylcatechol, selective chlorination at the 3 and 6 positions can be performed using reagents such as chlorine gas or phosphorus oxychloride in the presence of catalysts or solvents.

- Though direct chlorination methods are less detailed in literature, analogous chlorination of related compounds like 3,6-dihydroxy pyridazine with phosphorus oxychloride has been reported with high yield and purity.

- Reaction conditions typically involve temperatures from 0 to 80 °C, solvents such as chloroform, DMF, or mixtures, and reaction times of 1-10 hours.

- Purification is achieved by evaporation, recrystallization, and silica gel chromatography.

Enzymatic and Metabolic Pathways

In biological systems, this compound is an intermediate formed and transformed by enzymes such as chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase. These enzymes catalyze ring cleavage and isomerization reactions, which are important for biodegradation but also provide insights into synthetic analogs.

Detailed Reaction Conditions and Yields

Preparation of 4-Methylcatechol (Precursor)

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chloromethylation | o-Phthalylene dimethyl ether, paraformaldehyde, HCl | -5 to 10 °C, organic solvent | High | Controlled addition of HCl |

| Reduction | Zn powder, ammonium salt, alcohol solvent | Reflux | High | Efficient conversion |

| Demethylation | HBr aqueous solution, phase transfer catalyst | Reflux | High | Industrially viable |

Chlorination of 4-Methylcatechol to this compound

| Parameter | Range/Value | Notes |

|---|---|---|

| Chlorinating agent | Chlorine gas, phosphorus oxychloride (POCl3) | POCl3 used in related pyridazine chlorination |

| Solvent | Chloroform, DMF, ethanol, ethyl acetate, benzene, toluene | Solvent choice affects yield and purity |

| Temperature | 0 to 80 °C (commonly 50-65 °C) | Controlled to avoid side reactions |

| Reaction time | 1 to 10 hours | Monitored by TLC and GC |

| Purification | Evaporation, recrystallization, silica gel chromatography | Achieves >98% purity |

| Yield | 68-87% (from analogous pyridazine chlorination) | Indicative of efficiency |

Summary of Research Results and Analytical Data

- Enzymatic studies show that this compound is metabolized predominantly via formation of chlorinated dienelactones, indicating the compound’s stability and reactivity in ring-cleavage pathways.

- Kinetic parameters of enzymes acting on chlorinated catechols have been measured, with specific activities and turnover numbers calculated using spectrophotometric and HPLC methods.

- Purification and characterization involve NMR spectroscopy, GC, HPLC, melting point determination, and UV-Vis absorption spectra to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-methylcatechol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to simpler catechols.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

Oxidation: Formation of dichloroquinones.

Reduction: Formation of simpler catechols.

Substitution: Formation of various substituted catechols depending on the nucleophile used.

Scientific Research Applications

3,6-Dichloro-4-methylcatechol has several applications in scientific research:

Environmental Science: It is studied for its role in the degradation of chlorinated aromatic compounds by microorganisms.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigated for its potential effects on enzyme activity and metabolic pathways.

Industrial Applications: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-methylcatechol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, altering their activity. In environmental systems, it undergoes microbial degradation through pathways involving dioxygenases and dehydrogenases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3,6-Dichloro-4-methylcatechol, enabling comparative analysis of their degradation pathways, regioselectivity, and biological roles:

3,4-Dichloro-6-methylcatechol

- Structure : Catechol with Cl at positions 3 and 4, and a methyl group at position 4.

- Degradation Pathway : Degraded via a linear pathway in Ralstonia sp. PS12, involving direct ring cleavage without cycloisomerization .

- Key Intermediates : Forms 2,4-dichloro-6-methylmuconate as a primary intermediate, distinct from the branched pathways observed in other dichloromethylcatechols .

3,5-Dichloro-2-methylmuconate

- Structure : Muconic acid derivative with Cl at positions 3 and 5 and a methyl group at position 2.

- Degradation Pathway : Processed via a branched metabolic route in Ralstonia sp. PS12, leading to multiple intermediates, including lactones and ketones .

4,6-Dichloro-3-methylcatechol

- Structure : Catechol with Cl at positions 4 and 6 and a methyl group at position 3.

- Enzymatic Oxidation: Generated via engineered variants of tetrachlorobenzene dioxygenase (TecA) in Ralstonia sp. PC12.

- Key Difference : Unlike this compound, this compound is a product of altered enzyme regioselectivity rather than a native degradation intermediate .

Structurally Analogous Chlorinated Benzoates

- Examples : Methyl 3-chloro-4-hydroxybenzoate (Similarity: 0.93), 3,5-Dichloro-4-methoxybenzoic acid (Similarity: 0.91) .

- Comparison : These compounds lack the catechol hydroxyl groups but share chloro and methyl substituents. Their degradation typically proceeds via hydrolytic pathways rather than oxidative cleavage, highlighting the unique role of catechol derivatives in dioxygenase-mediated processes .

Data Table: Key Comparative Features

Research Findings and Mechanistic Insights

Cycloisomerization Specificity : this compound undergoes both 1,4- and 3,6-cycloisomerization in Ralstonia sp. PS12, producing diastereomeric dienelactones. This contrasts with 3,4-dichloro-6-methylcatechol, which follows a linear pathway without lactone formation .

Structural Determinants: The position of chlorine substituents (e.g., 3,6 vs. 4,6) dictates whether degradation proceeds via lactonization or direct ring cleavage, as shown by in situ NMR and synthetic muconolactone studies .

Environmental Relevance: Compared to non-catechol analogs (e.g., chlorinated benzoates), this compound’s cycloisomerization pathway is critical for detoxifying persistent chlorinated aromatics in soil and water systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.